molecular formula C15H11BrN4S B2860563 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole CAS No. 306280-26-2

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole

Cat. No. B2860563
CAS RN: 306280-26-2
M. Wt: 359.25
InChI Key: UKRLWZXIVOSWQE-UHFFFAOYSA-N
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Description

“2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” is a chemical compound that belongs to the class of imidazopyridines . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of imidazopyridine derivatives involves integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromoimidazo[1,2-a]pyridin-2-yl group attached to a benzimidazole ring via a methylene and sulfur bridge .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of compounds structurally related to 2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio]-1H-benzimidazole as effective antimicrobial agents. For instance, benzimidazole derivatives have shown promising antibacterial and antifungal activities. One study highlighted the synthesis of benzimidazole bearing 2-pyridones that exhibited significant antibacterial activity, with certain compounds outperforming standard drugs like chloramphenicol and ketoconazole in vitro (Desai, Shihory, & Kotadiya, 2014) Desai, N., Shihory, N., & Kotadiya, G. M. (2014). Facile synthesis of benzimidazole bearing 2-pyridone derivatives as potential antimicrobial agents. Chinese Chemical Letters, 25, 305-307.

Anticancer Applications

Benzimidazole-based compounds have also been explored for their anticancer properties. One study synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, which were evaluated for their biological activities, including potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Additionally, some compounds showed significant inhibitory effects on LPS-stimulated NO generation, indicating potential as anticancer agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011) Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives and their Biological Activities. Zeitschrift für Naturforschung C, 66, 16 - 7.

Antiulcer Agents

Imidazo[1,2-a]pyridines, which share a structural motif with the compound , have been synthesized as potential antiulcer agents. Although not displaying significant antisecretory activity, some of these compounds demonstrated good cytoprotective properties in experimental models, suggesting their potential in treating ulcers (Starrett, Montzka, Crosswell, & Cavanagh, 1989) Starrett, J., Montzka, T. A., Crosswell, A., & Cavanagh, R. L. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of medicinal chemistry, 32(9), 2204-10.

Future Directions

The future directions for “2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” could involve further exploration of its pharmacological activities and potential applications in the pharmaceutical industry . Additionally, more studies could be carried out to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4S/c16-14-12(17-13-7-3-4-8-20(13)14)9-21-15-18-10-5-1-2-6-11(10)19-15/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRLWZXIVOSWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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